

Application Notes and Protocols for Enzymatic Digestion of DSSO-Cross-linked Proteins

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Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic digestion of proteins cross-linked with **disuccinimidyl sulfoxide** (DSSC). These guidelines are designed to assist researchers in proteomics and structural biology in preparing cross-linked samples for mass spectrometry analysis, a critical step for identifying protein-protein interactions and elucidating protein structures.

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful tool for studying protein structures and interactions. **Disuccinimidyl sulfoxide** (DSSC) is a mass spectrometry-cleavable cross-linker that facilitates the identification of cross-linked peptides. A crucial step in the XL-MS workflow is the enzymatic digestion of the cross-linked protein complexes. The introduction of the cross-linker can, however, hinder enzymatic cleavage, necessitating optimized digestion strategies. This guide outlines various enzymatic digestion protocols to improve the yield and coverage of identified cross-links.

The modification of lysine residues by DSSO can reduce the accessibility of tryptic cleavage sites, potentially leading to incomplete digestion and the generation of long, difficult-to-detect peptides.^{[1][2][3][4]} To overcome this, alternative and sequential digestion strategies using multiple proteases are often employed to increase the number of identified cross-links.^{[1][2][3][4][5]}

Data Presentation: Comparison of Digestion Strategies

The choice of enzyme and digestion strategy significantly impacts the number of identified cross-linked peptides. The following tables summarize quantitative data from studies comparing different proteases for the digestion of DSSO-cross-linked proteins.

Digestion Strategy	Number of Unique Cross-linked Lysine Sites Identified (BSA)	Reference
Trypsin only	18	[2][5]
Sequential LysC and Trypsin	90	[2][5]
GluC only	69	[2]
Chymotrypsin only	56	[2]

Digestion Strategy	Number of Unique Cross-linked Sites Identified (Human Chromatin)	Reference
Trypsin only	384	[1]
Sequential LysC followed by Trypsin	253	[1]
Chymotrypsin	43	[1]
GluC	27	[1]

Experimental Protocols

Here, we provide detailed protocols for the cross-linking and subsequent enzymatic digestion of proteins.

Protocol 1: In-Solution Digestion of DSSO-Cross-linked Proteins

This protocol is a standard method for the digestion of cross-linked proteins in solution.

Materials:

- DSSC (50 mM in DMSO)
- HEPES buffer (20 mM HEPES, pH 8.0, 150 mM NaCl, 1.5 mM MgCl₂) or PBS buffer (pH 7.2)
- Quenching buffer (1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- LysC (mass spectrometry grade)
- Formic Acid (FA)

Procedure:

- Cross-linking:
 - Dissolve the protein of interest (e.g., 50 µg of BSA) in 50 µL of HEPES buffer.[1]
 - Add DSSO to a final concentration of 1 mM (a 1:1 molar ratio of protein amine groups to DSSO is a good starting point).[1]
 - Incubate the reaction at room temperature for 1 hour.[1]
 - Quench the reaction by adding ammonium bicarbonate to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[1][6]
- Reduction and Alkylation:

- Add DTT to a final concentration of 10 mM and incubate at 37°C for 45 minutes to reduce disulfide bonds.[6][7]
- Cool the sample to room temperature.
- Add IAA to a final concentration of 20-55 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[6][7]
- Enzymatic Digestion (Choose one of the following options):
 - Trypsin-only Digestion:
 - Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).[6][7]
 - Incubate overnight at 37°C.[6][7]
 - Sequential LysC and Trypsin Digestion:
 - Add LysC at a 1:100 enzyme-to-protein ratio (w/w) and incubate for 4 hours at 37°C.
 - Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[1][8]
- Sample Cleanup:
 - Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the digestion.[6]
 - Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.[6]
 - Dry the sample using a speed vacuum and resuspend in 0.1% formic acid for mass spectrometry analysis.[6]

Protocol 2: On-Bead Digestion of Immunoprecipitated Cross-linked Complexes

This protocol is suitable for the digestion of cross-linked protein complexes that have been enriched, for example, by immunoprecipitation.

Materials:

- Magnetic beads with immunoprecipitated protein complex
- Cross-linking buffer (e.g., PBS, pH 7.8-8.0)
- DSSC (50 mM in DMSO)
- Quenching buffer (1 M Tris-HCl, pH 7.8)
- Ammonium Bicarbonate (100 mM)
- Trypsin (mass spectrometry grade)
- Formic Acid (FA)

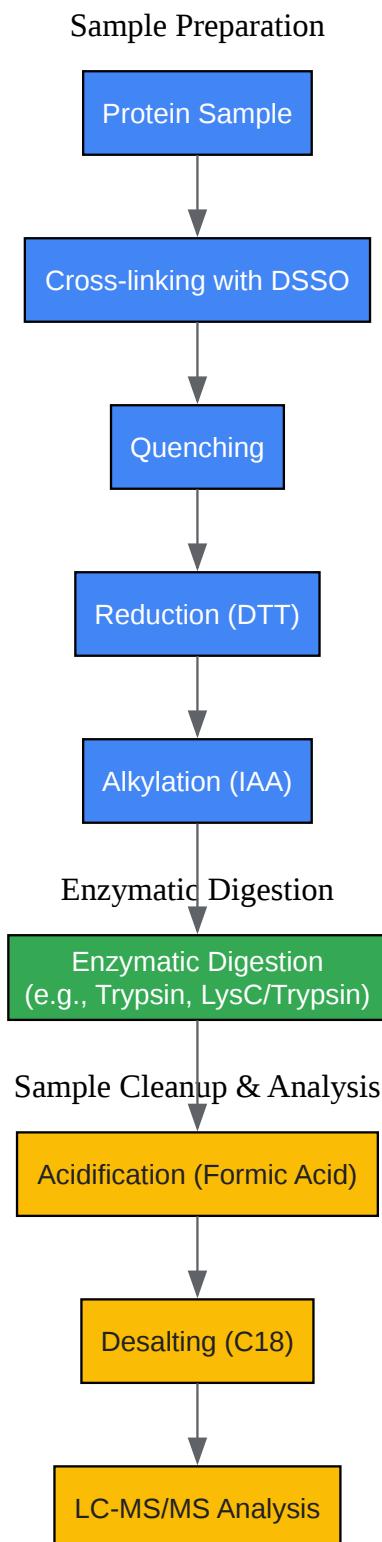
Procedure:

- Cross-linking:
 - Wash the beads with the cross-linking buffer.
 - Resuspend the beads in 400 μ L of cross-linking buffer and add 8 μ L of 50 mM DSSO (final concentration 1 mM).[9]
 - Incubate for 45 minutes at 25°C with gentle mixing.[9]
 - Quench the reaction by adding Tris-HCl to a final concentration of 20 mM and incubate for 30 minutes at 25°C.[9]
- On-Bead Digestion:
 - Wash the beads with 100 mM ammonium bicarbonate.
 - Resuspend the beads in 10 μ L of 100 mM ammonium bicarbonate containing 100 ng of trypsin.[9]
 - Incubate for 12-16 hours at 37°C.[9]

- (Optional) Add a second aliquot of 100 ng trypsin and incubate for another 4 hours at 37°C.[9]
- Sample Cleanup:
 - Collect the supernatant containing the digested peptides using a magnetic stand.
 - Acidify the supernatant with formic acid to a final concentration of 5% (v/v).[9]
 - Desalt the peptides using a C18 spin column.[9]
 - Dry the sample and resuspend in 0.1% formic acid for mass spectrometry analysis.[9]

Visualizations

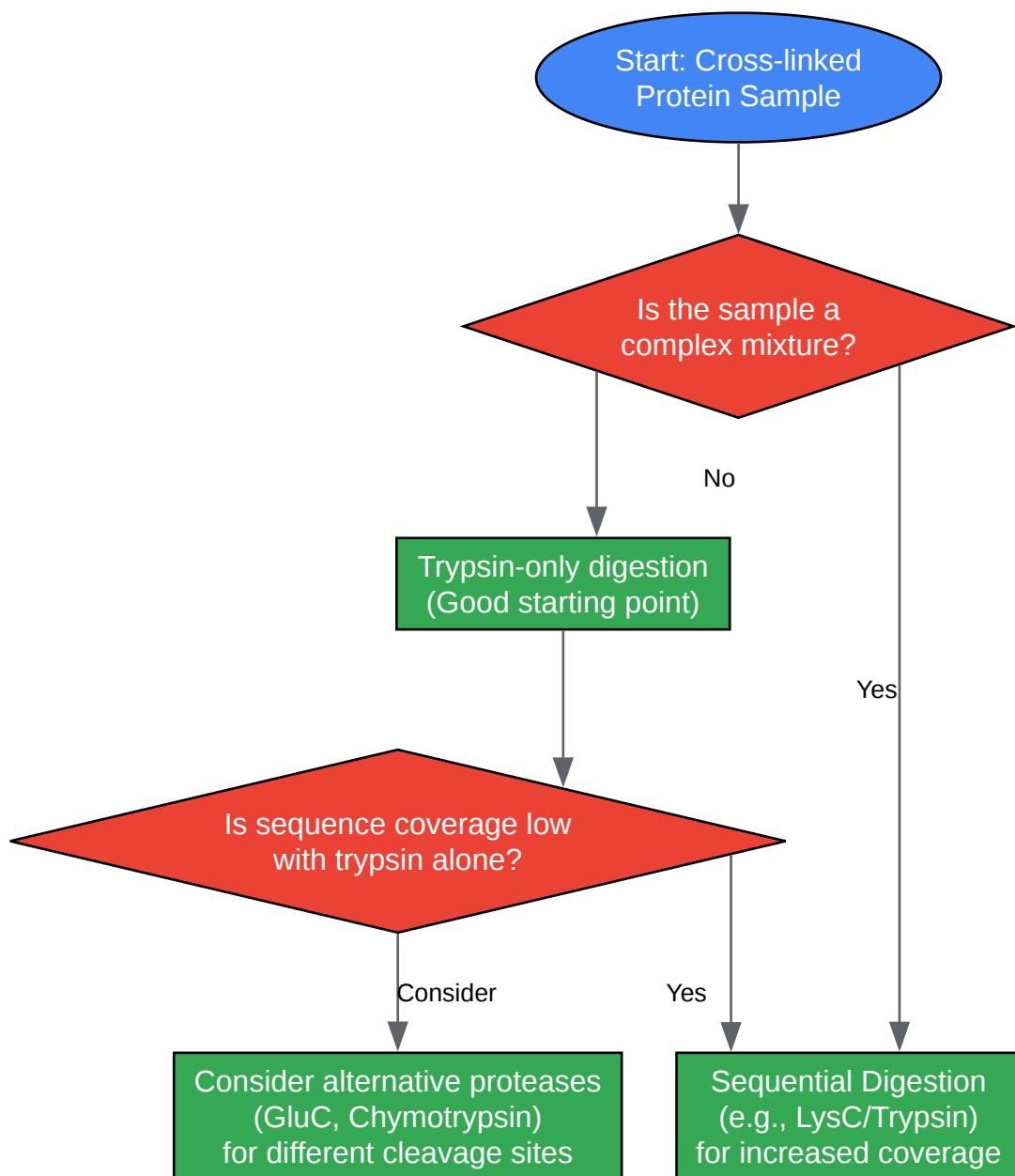
Experimental Workflow for In-Solution Digestion



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Caption: Workflow for in-solution enzymatic digestion of DSSO-cross-linked proteins.

Decision Tree for Choosing a Digestion Strategy



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Caption: Decision guide for selecting an appropriate enzymatic digestion strategy.

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